Cerium(III) oxalate hydrate

説明

BenchChem offers high-quality Cerium(III) oxalate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerium(III) oxalate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

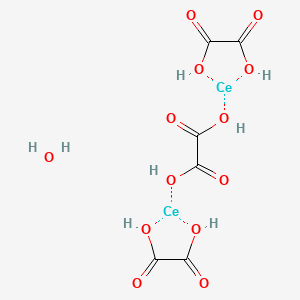

Structure

3D Structure of Parent

特性

IUPAC Name |

cerium;oxalic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Ce.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGMXARXHWPYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ce].[Ce] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Ce2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15750-47-7 | |

| Record name | Tris[oxalate(2-)]dicerium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cerium(III) Oxalate Hydrate: Structural Chemistry, Synthesis, and Pharmacological Applications

Executive Summary

Cerium(III) oxalate hydrate— Ce2(C2O4)3⋅xH2O —is a highly insoluble lanthanide coordination compound that occupies a unique intersection between inorganic materials science and pharmacology. Historically recognized as an antiemetic agent, it has evolved into a critical precursor for the synthesis of hierarchically structured, nanocrystalline cerium dioxide ( CeO2 )[1][2]. For drug development professionals and materials scientists, mastering the morphological engineering of cerium(III) oxalate is essential, as its crystal structure directly dictates the physicochemical and therapeutic properties of the resulting ceria nanoparticles used in targeted drug delivery, antimicrobial therapies, and antineoplastic applications[1][3].

This whitepaper provides an authoritative, self-validating guide to the chemical structure, controlled synthesis, and pharmacological mechanisms of cerium(III) oxalate hydrate.

Chemical Identity and Structural Characterization

Cerium(III) oxalate hydrate typically crystallizes as a nonahydrate ( x≈9 ) or decahydrate ( x=10 )[4][5]. The crystal lattice is characterized by the coordination of Ce3+ ions with bidentate oxalate ligands ( C2O42− ), forming a robust, three-dimensional polymeric network. Water molecules are incorporated both within the coordination sphere of the cerium ions and trapped within the interstitial voids of the lattice.

Table 1: Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | Dicerium(3+) trioxalate hydrate |

| CAS Number | 15750-47-7[6] |

| Linear Formula | Ce2(C2O4)3⋅xH2O [6] |

| Molecular Weight | 544.29 g/mol (anhydrous basis)[6] |

| InChI Key | WSVMKOQJZBJDJB-UHFFFAOYSA-H[4] |

| Solubility | Highly insoluble in water ( Ksp≈1×10−28 )[7][8] |

| Appearance | White to yellowish crystalline powder[9] |

Causality Insight: The extremely low solubility product ( Ksp ) of cerium(III) oxalate is the fundamental driver for its historical pharmacological use. Because it remains largely undissolved in the gastrointestinal tract, it exerts localized effects without causing systemic heavy-metal toxicity[8][10].

Morphological Engineering and Synthesis Protocol

The synthesis of cerium(III) oxalate hydrate is not merely a precipitation reaction; it is a morphological engineering process. The size, shape, and porosity of the final CeO2 nanoparticles are directly inherited from the oxalate precursor (a phenomenon known as pseudomorphism)[5].

Step-by-Step Synthesis Workflow

Objective: To synthesize mesoporous cerium(III) oxalate hydrate precursors and convert them into nanocrystalline cerium dioxide.

-

Precursor Preparation: Dissolve 2.0 mmol of cerium(III) chloride heptahydrate ( CeCl3⋅7H2O ) or cerium(III) nitrate hexahydrate in 20 mL of distilled water[2][9].

-

Causality: Adjust the pH to approximately 1.5–1.8 using dilute HNO3 or NaOH . Maintaining this acidic environment prevents the premature hydrolysis of Ce3+ into cerium hydroxides, ensuring that oxalate precipitation remains the exclusive thermodynamic pathway[11].

-

-

Controlled Precipitation: Under constant magnetic stirring (300 rpm), add 10 mL of 0.15 M sodium oxalate ( Na2C2O4 ) or oxalic acid dropwise[2][9].

-

Causality: Dropwise addition controls the local supersaturation ratio. A lower supersaturation rate favors the growth of well-defined microcrystals rather than amorphous agglomerates[8].

-

-

Hydrothermal Treatment (Morphology Control): Transfer the resulting white suspension into a Teflon-lined stainless steel autoclave. Seal and heat at 160 °C for 24 hours[9].

-

Causality: Hydrothermal conditions promote Ostwald ripening. The elevated pressure and temperature allow smaller, unstable crystallites to dissolve and redeposit onto larger crystals, forming hierarchical, mesoporous architectures[9].

-

-

Recovery: Cool to room temperature, filter the precipitate, and wash sequentially with deionized water and ethanol (three times each) to remove unreacted ions. Dry at 60 °C for 12 hours[9].

-

Thermal Decomposition (Calcination): Calcine the dried cerium(III) oxalate hydrate in air at 350–360 °C for 1 to 3 hours[9][11].

-

Validation: Thermogravimetric analysis (TGA/DTA) dictates this specific temperature window. An endothermic peak at ~195 °C corresponds to the loss of hydration water, while a sharp exothermic peak at ~349 °C marks the decomposition of the oxalate framework into CeO2 and the release of CO/CO2 [9]. Calcining at 360 °C yields highly reactive, 5–6 nm nanocrystalline CeO2 without inducing thermal sintering[5][9].

-

Synthesis and thermal conversion pathway of cerium(III) oxalate hydrate.

Pharmacological Applications and Drug Development

While simple rare-earth salts have no inherent biological role in mammalian physiology, their unique electronic configurations make them potent pharmacological modulators[1].

Historical Antiemetic Use

In the mid-19th to 20th centuries, cerium(III) oxalate was an established pharmacopeial agent used to treat hyperemesis gravidarum (severe pregnancy vomiting) and kinetoses (motion sickness)[1][12].

-

Mechanism: Its efficacy relied on its physical chemistry. The compound's extreme insolubility prevented systemic absorption[10]. Instead, it acted locally within the gastrointestinal tract, coating the gastric mucosa and exerting a soothing, mechanical antagonistic effect against gastric irritants[10].

Calcium Antagonism and Burn Wound Therapy

Cerium ions ( Ce3+ ) possess an ionic radius remarkably similar to calcium ( Ca2+ ). Consequently, cerium acts as a competitive antagonist in calcium-dependent physiological processes, including the blood clotting cascade and inflammatory signaling[1][12].

-

Burn Trauma: While cerium nitrate is more commonly used today in combination with silver sulfadiazine for severe burns, the foundational mechanism stems from cerium's ability to bind and "fix" burn toxins (lipid-protein complexes released from necrotic tissue)[1]. This prevents the toxins from entering systemic circulation, drastically reducing the risk of post-burn sepsis and Systemic Inflammatory Response Syndrome (SIRS)[1].

Antineoplastic and Antimicrobial Nanotherapeutics

Modern drug development focuses on the derivatives of cerium oxalate—specifically, cerium oxide nanoparticles ( CeO2 NPs) synthesized via the thermal decomposition protocol outlined above.

-

Redox Cycling: Cerium is unique among lanthanides due to its ability to rapidly cycle between the Ce3+ and Ce4+ oxidation states[3]. This creates oxygen vacancies on the nanoparticle surface.

-

Selective Toxicity: In healthy cells (neutral pH), cerium acts as a potent antioxidant, scavenging reactive oxygen species (ROS)[1]. However, in the acidic, hydrogen peroxide-rich microenvironment of tumor cells or bacterial biofilms, it acts as a pro-oxidant, generating lethal hydroxyl radicals[3]. This dual nature makes cerium-derived nanoparticles highly promising for treating drug-resistant ESKAPE pathogens and selectively targeting neoplastic tissues[3].

Pharmacological pathways and mechanisms of action for cerium compounds.

Conclusion

Cerium(III) oxalate hydrate is a foundational compound bridging classical inorganic chemistry with cutting-edge nanomedicine. Its highly insoluble nature historically provided safe, localized antiemetic relief. Today, by strictly controlling its precipitation and hydrothermal synthesis, researchers can engineer specific crystal morphotypes. Upon thermal decomposition at ~350 °C, these oxalates yield highly active cerium dioxide nanoparticles capable of exploiting the Ce3+/Ce4+ redox cycle[3][9]. This positions cerium(III) oxalate not just as a historical pharmaceutical, but as a critical gateway material for developing next-generation antimicrobial, anti-inflammatory, and antineoplastic therapeutics.

References

-

ResearchGate. "Pharmacological properties of cerium compunds." Available at:[Link]

-

EPO Material. "News - The Application of Rare Earth in Medicine." Available at:[Link]

-

ACS Omega. "Nanowarriors from Mentha: Unleashing Nature's Antimicrobial Arsenal with Cerium Oxide Nanoparticles." Available at:[Link]

-

American Elements. "Cerium(III) Oxalate Hydrate." Available at:[Link]

-

ACS Publications (Inorganic Chemistry). "Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide." Available at:[Link]

-

MDPI. "Innovative Integrated Model of Industrial Wastewater Treatment with the Circular Use of Cerium Compounds as Multifunctional Coagulants." Available at:[Link]

-

ACS Publications (The Journal of Physical Chemistry B). "Synthesis and Characterization of Mesoporous Ceria with Hierarchical Nanoarchitecture Controlled by Amino Acids." Available at:[Link]

-

Pharmacy 180. "The clinical application of cerium salts." Available at:[Link]

-

ResearchGate. "Extraction equilibria of cerium(IV) with Cyanex 923 followed by precipitation kinetics of cerium(III) oxalate." Available at:[Link]

-

Chemistry for Sustainable Development. "MORPHOLOGICAL DESIGN OF NANOCRYSTALLINE CERIUM DIOXIDE DURING THERMAL DECOMPOSITION OF CERIUM (III) OXALATE DECAHYDRATE." Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 草酸铈(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 5. Chemistry for Sustainable Development 2019 number 3 [sibran.ru]

- 6. scbt.com [scbt.com]

- 7. americanelements.com [americanelements.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmacy180.com [pharmacy180.com]

- 11. mdpi.com [mdpi.com]

- 12. News - The Application of Rare Earth in Medicine [epomaterial.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cerium(III) Oxalate Hydrate

This guide provides a comprehensive overview of the essential physical and chemical properties of cerium(III) oxalate hydrate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data and experimental methodologies to facilitate a deeper understanding and application of this versatile inorganic compound.

Introduction

Cerium(III) oxalate hydrate, with the general formula Ce₂(C₂O₄)₃·xH₂O, is a white, crystalline powder that serves as a crucial precursor in the synthesis of high-purity cerium oxides and other cerium compounds.[1][2] Its significance spans various fields, including catalysis, materials science for ceramics and phosphors, and even historical applications in pharmaceuticals as an antiemetic.[3][4][5] The controlled thermal decomposition of cerium(III) oxalate hydrate to ceria (CeO₂) makes it a compound of considerable interest, as the properties of the resulting oxide are intimately linked to the characteristics of the oxalate precursor.[6] This guide delves into the core physicochemical properties of cerium(III) oxalate hydrate, providing both foundational knowledge and detailed experimental insights.

Physical Properties

The physical characteristics of cerium(III) oxalate hydrate are fundamental to its handling, processing, and application. These properties are summarized in the table below and discussed in the subsequent sections.

| Property | Value | References |

| Chemical Formula | Ce₂(C₂O₄)₃·xH₂O (commonly x ≈ 9-10) | [7][8][9] |

| Molecular Weight | 544.29 g/mol (anhydrous basis) | [1] |

| Appearance | White or slightly pink/yellow, odorless, crystalline powder | [1][4] |

| Solubility | Insoluble in water, ether, and alcohol; Soluble in strong mineral acids (e.g., H₂SO₄, HCl) | [4][10] |

| Crystal System | Monoclinic (for the decahydrate) | [11] |

| Space Group | P2₁/c (for the decahydrate) | [8][11] |

Crystallography

The most commonly cited hydrate form, cerium(III) oxalate decahydrate (Ce₂(C₂O₄)₃·10H₂O), crystallizes in a monoclinic system with the space group P2₁/c.[8][11] The crystal structure is complex, with the cerium ions coordinated to both oxalate groups and water molecules. Specifically, each Ce(III) ion is bonded to three oxalate groups and three water molecules within its primary coordination sphere.[8] The remaining water molecules occupy cavities within the crystal lattice, contributing to the overall hydrated structure.[8] This detailed arrangement of atoms and molecules can be elucidated through single-crystal or powder X-ray diffraction (XRD).

The crystalline phase and purity of cerium(III) oxalate hydrate can be reliably determined using powder XRD.

Methodology:

-

Sample Preparation: A small amount of the cerium(III) oxalate hydrate powder is gently ground in an agate mortar to ensure a uniform particle size. The powder is then carefully packed into a sample holder, ensuring a flat and level surface.

-

Instrument Setup: The analysis is performed using a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Acquisition: The diffractogram is typically recorded over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to confirm the phase identity. The lattice parameters can be refined using appropriate software. A representative powder XRD pattern for cerium(III) oxalate decahydrate is shown in the literature.[8][12]

Chemical Properties

The chemical behavior of cerium(III) oxalate hydrate is largely dictated by the reactivity of the cerium(III) ion, the oxalate ligand, and the coordinated and lattice water molecules.

Synthesis

Cerium(III) oxalate hydrate is typically synthesized via a precipitation reaction between a soluble cerium(III) salt, most commonly cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), and an oxalic acid solution.[11][13] The morphology and particle size of the resulting precipitate can be controlled by adjusting reaction parameters such as reactant concentrations, temperature, and stirring rate.[6][9]

This protocol outlines a standard laboratory procedure for the synthesis of cerium(III) oxalate hydrate.

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate by dissolving the appropriate amount in deionized water.

-

Prepare a 0.1 M solution of oxalic acid dihydrate by dissolving the appropriate amount in deionized water.

-

-

Precipitation: While vigorously stirring the cerium(III) nitrate solution at room temperature, slowly add the oxalic acid solution dropwise. A white precipitate of cerium(III) oxalate hydrate will form immediately.

-

Digestion: Continue stirring the mixture for a designated period (e.g., 1-2 hours) to allow for the precipitate to age and for the particle size distribution to become more uniform.

-

Isolation and Washing: Isolate the precipitate by filtration (e.g., using a Büchner funnel). Wash the collected solid several times with deionized water to remove any unreacted reagents and byproducts, followed by a final wash with ethanol to aid in drying.

-

Drying: Dry the purified cerium(III) oxalate hydrate in an oven at a low temperature (e.g., 50-60 °C) to a constant weight.[13]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of cerium(III) oxalate hydrate.

Thermal Decomposition

One of the most critical chemical properties of cerium(III) oxalate hydrate is its thermal decomposition behavior. When heated, it undergoes a multi-step process, first losing its water of hydration and then decomposing to form cerium oxide. This process is routinely studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[14][15]

The decomposition generally proceeds in two main stages:

-

Dehydration: The removal of water molecules occurs at lower temperatures, typically below 250 °C. This is an endothermic process.[14]

-

Oxalate Decomposition: The anhydrous cerium(III) oxalate then decomposes at higher temperatures (starting around 300 °C) to form cerium oxide. This step is generally an exothermic process in an oxidizing atmosphere.[14]

The final product of the decomposition in air is typically cerium(IV) oxide (CeO₂).

TGA/DSC provides quantitative information about the mass changes and thermal events associated with the decomposition of cerium(III) oxalate hydrate.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the cerium(III) oxalate hydrate powder (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Instrument Setup: The analysis is performed using a simultaneous TGA/DSC instrument. The sample is heated from ambient temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a continuous flow of dry air or nitrogen (e.g., at a flow rate of 50 mL/min).

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, while the DSC curve shows the heat flow. The onset and peak temperatures of the decomposition events, as well as the percentage of mass loss for each step, are determined from these curves. This data can be used to determine the number of water molecules in the hydrate and to study the kinetics of the decomposition reactions.[16]

Expected Thermal Events:

| Temperature Range (°C) | Process | Thermal Event |

| ~50 - 250 | Dehydration (loss of H₂O) | Endothermic |

| ~300 - 450 | Decomposition of anhydrous oxalate to CeO₂ | Exothermic (in air) |

Diagram of the Thermal Decomposition Pathway:

Caption: Thermal decomposition pathway of cerium(III) oxalate decahydrate.

Spectroscopic Properties

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a valuable tool for the characterization of cerium(III) oxalate hydrate, providing information about the functional groups present in the molecule.

The FTIR spectrum of cerium(III) oxalate hydrate is characterized by absorption bands corresponding to the vibrational modes of the water molecules and the oxalate anions.

Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibrations of water molecules |

| ~1620 | H-O-H bending vibration of water and/or C=O stretching of oxalate |

| ~1360 and ~1315 | Symmetric C-O stretching vibrations of oxalate |

| ~800 | O-C-O bending and C-C stretching vibrations of oxalate |

| Below 600 | Ce-O stretching and lattice vibrations |

Note: The exact positions of the peaks can vary slightly depending on the specific hydration state and sample preparation.

The broad band in the 3400 cm⁻¹ region is indicative of the hydrogen-bonded water molecules in the crystal lattice.[17] The strong absorptions in the 1620 cm⁻¹ and 1300-1400 cm⁻¹ regions are characteristic of the asymmetric and symmetric stretching vibrations of the carboxylate groups in the oxalate ligand, respectively.[18][19]

The FTIR spectrum of solid cerium(III) oxalate hydrate is typically obtained using the KBr pellet method or with an attenuated total reflectance (ATR) accessory.

Methodology (KBr Pellet Technique):

-

Sample Preparation: A small amount of cerium(III) oxalate hydrate (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Safety and Handling

Cerium(III) oxalate hydrate is considered harmful if swallowed or in contact with skin.[20] It is also a skin and eye irritant.[7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[1][21][22] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the dust.[7]

Conclusion

Cerium(III) oxalate hydrate is a compound with well-defined, yet tunable, physical and chemical properties that make it highly valuable in various scientific and industrial applications. Its synthesis via precipitation allows for control over its morphology, which in turn influences the characteristics of the ceria produced upon its controlled thermal decomposition. A thorough understanding of its crystallographic, thermal, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in research and development. The experimental protocols provided herein offer a practical framework for the synthesis and characterization of this important cerium precursor.

References

-

ROTH, C. (2024). Safety Data Sheet: Cerium(III) oxalate hydrate. Retrieved March 15, 2026, from [Link]

-

Alemayehu, M., et al. (2021). Powder X‐ray diffraction patterns of cerium oxalate decahydrate (A)... ResearchGate. Retrieved March 15, 2026, from [Link]

-

Gelest, Inc. (2015). CERIUM(III) OXALATE, nonahydrate. Retrieved March 15, 2026, from [Link]

-

Ames Laboratory. (n.d.). SDS Cerium. Retrieved March 15, 2026, from [Link]

- Yu, T., et al. (2017). Synthesis of cerium oxalate hydrate by precipitation technique under external magnetic field. Journal of Crystal Growth, 475, 134-139.

-

Assi, N., & Tyrpekl, V. (n.d.). Hydrothermal conversion of Cerium Oxalate into CeO₂.nH₂O oxide. xray.cz. Retrieved March 15, 2026, from [Link]

-

Alemayehu, M., et al. (2021). Thermogravimetric analysis of pure cerium oxalate decahydrate (A),... ResearchGate. Retrieved March 15, 2026, from [Link]

-

ChemBK. (n.d.). CERIUM(III) OXALATE. Retrieved March 15, 2026, from [Link]

-

Stanford Materials Corporation. (n.d.). Cerium (III) Oxalate (CAS No. 15750-47-7) Supplier. Retrieved March 15, 2026, from [Link]

-

Mary, M. C., et al. (2016). X-ray diffractogram of the pure cerium oxalate and Sm 3+ doped cerium oxalate single crystal. ResearchGate. Retrieved March 15, 2026, from [Link]

- Tyrpekl, V., et al. (2023). Hydrothermal conversion of cerium oxalate to CeO₂: a parade of oxalate and water coordination modes. New Journal of Chemistry, 48(3), 1071-1075.

-

Wikipedia. (2023). Cerium oxalate. Retrieved March 15, 2026, from [Link]

-

Yu, T., et al. (2017). Synthesis of cerium oxalate hydrate by precipitation technique under external magnetic field. Wiley Online Library. Retrieved March 15, 2026, from [Link]

- Tyrpekl, V., et al. (2019). Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide. Inorganic Chemistry, 58(16), 10869-10877.

-

de Oliveira, L. F. C., et al. (n.d.). Article. Semantic Scholar. Retrieved March 15, 2026, from [Link]

- Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering, 6(1), 1-24.

-

Tyrpekl, V., et al. (2023). Hydrothermal conversion of cerium oxalate to CeO₂: a parade of oxalate and water coordination modes. RSC Publishing. Retrieved March 15, 2026, from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved March 15, 2026, from [Link]

-

Gammage, R. B., & Glasson, D. R. (1985). Thermodynamic Properties of Cerium Oxalate and Cerium Oxide. ResearchGate. Retrieved March 15, 2026, from [Link]

-

Gammage, R. B., & Glasson, D. R. (1985). Thermodynamic properties of cerium oxalate and cerium oxide. OSTI.GOV. Retrieved March 15, 2026, from [Link]

-

Mettler Toledo. (n.d.). TGA/DSC 3+. Retrieved March 15, 2026, from [Link]

-

Wachs, I. E., & Roberts, S. (1998). Vibrational analysis of the two non-equivalent, tetrahedral tungstate (WO₄) units in Ce₂(WO₄)₃ and La₂(WO₄)₃. Lehigh University. Retrieved March 15, 2026, from [Link]

-

Petrov, V., & Soptrajanov, B. (2010). Vibrational spectra of the two hydrates of strontium oxalate. ResearchGate. Retrieved March 15, 2026, from [Link]

- Palacios, D., et al. (2011). Vibrational spectra of double oxalates of the type M(I)₂Cu(C₂O₄)₂(·2H₂O (MI=Na+, K+, NH₄+). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1145-1148.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. lehigh.edu [lehigh.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. Cerium (III) Oxalate (CAS No. 15750-47-7) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 5. Cerium oxalate - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gelest.com [gelest.com]

- 8. Hydrothermal conversion of cerium oxalate to CeO 2 : a parade of oxalate and water coordination modes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04635D [pubs.rsc.org]

- 9. Synthesis of cerium oxalate hydrate by precipitation technique under external magnetic field [ouci.dntb.gov.ua]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide [xray.cz]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. iitk.ac.in [iitk.ac.in]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Vibrational spectra of double oxalates of the type M(I)2Cu(C2O4)(2)·2H2O (MI=Na+, K+, NH4+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. ameslab.gov [ameslab.gov]

Rational Design and Precipitation of Cerium(III) Oxalate from Aqueous Solutions: Kinetics, Morphology, and Downstream Conversion

Executive Summary

The reactive precipitation of cerium(III) oxalate decahydrate ( Ce2(C2O4)3⋅10H2O ) from aqueous solutions is a foundational process in hydrometallurgy, rare-earth recycling, and advanced materials synthesis. Because cerium oxalate serves as a direct precursor to nanocrystalline cerium dioxide ( CeO2 )—a critical material in solid oxide fuel cells and catalysis—controlling the oxalate precipitation step is paramount[1]. Furthermore, due to its chemical similarities, cerium is widely used as a non-radioactive surrogate for plutonium in the development of nuclear fuel reprocessing protocols[2].

This technical guide provides an in-depth analysis of the thermodynamics, kinetic pathways, and morphological engineering required to master the precipitation of cerium(III) oxalate.

Thermodynamics and Precipitation Kinetics

The Supersaturation Challenge

Cerium(III) oxalate is characterized by an exceptionally low solubility product ( Ksp≈1×10−28 )[1]. In a standard aqueous environment, the moment cerium ions ( Ce3+ ) and oxalate ions ( C2O42− ) interact, the system experiences a massive spike in localized supersaturation.

If reagents are mixed indiscriminately (e.g., rapid batch dumping), the local supersaturation instantly exceeds the metastable zone width. This results in catastrophic, instantaneous nucleation, yielding an amorphous or highly defective nanocrystalline sludge that is difficult to filter and process.

Avrami Kinetics and Growth Mechanisms

The precipitation kinetics of cerium(III) oxalate generally fit the Avrami equation. Experimental data frequently yields an Avrami exponent ( n ) of <1 , which is characteristic of instantaneous nucleation followed by diffusion-limited, low-dimensional growth[3]. Because nucleation happens so rapidly, the engineering challenge shifts entirely to controlling the subsequent growth phase. By manipulating the solvent environment, researchers can force the precipitate to adopt specific morphotypes, ranging from flat needles to dense-branching particles[4][5].

Fig 1: Mechanistic pathway of cerium oxalate nucleation, growth, and conversion.

Morphological Engineering: Controlling the Crystal Lattice

Because the thermal decomposition of cerium oxalate to cerium dioxide is pseudomorphic (the final oxide retains the macroscopic shape and texture of the oxalate precursor), the morphology must be locked in during the precipitation phase[1].

To achieve a self-validating, reproducible morphotype, you must control four primary levers: acidity, strike mode, residence time, and temperature.

Quantitative Effects of Operational Parameters

Table 1: Influence of Process Parameters on Cerium(III) Oxalate Precipitation

| Parameter | Range Tested | Quantitative Effect on Product | Mechanistic Causality |

| Nitric Acid ( HNO3 ) | 0.5 M to 4.0 M | Median particle size ( D50 ) increased from 21 µm to 98 µm[2]. | High acidity increases baseline solubility, lowering the supersaturation spike and favoring continuous crystal growth over new nucleation. |

| Strike Mode | Batch vs. Forward Strike | D50 doubled from 34 µm to 74 µm[2]. | Forward strike (controlled dosing) creates a steady supersaturation gradient, preventing catastrophic nucleation. |

| Residence Time | 5 min to 20 min | D50 increased from 61 µm to 111 µm; bulk density increased from 0.28 to 0.43 g/mL[5]. | Extended digestion allows Ostwald ripening and agglomeration, densifying the precipitate lattice and consuming fines. |

| Hydrothermal Temp | 100 °C to 220 °C | Complete conversion to 200–500 nm CeO2 crystals at 220 °C[4]. | High thermal energy in an oxidizing medium overcomes the activation barrier for Ce3+ oxidation and oxalate ligand decomposition. |

Standard Operating Protocol: Synthesis of Controlled Decahydrate

The following methodology details the synthesis of highly crystalline Ce2(C2O4)3⋅10H2O with a narrow particle size distribution.

Phase 1: Reagent Preparation

-

Cerium Solution: Dissolve Cerium(III) nitrate hexahydrate ( Ce(NO3)3⋅6H2O ) in deionized water to achieve a 0.02 M concentration[2]. Adjust the background acidity to 1.0 M using concentrated HNO3 . Causality: The high nitric acid concentration suppresses premature hydrolysis and artificially widens the metastable zone, allowing for larger crystal growth.

-

Precipitant Solution: Prepare a 0.05 M oxalic acid ( H2C2O4 ) solution. A stoichiometric excess of 10-20% is recommended to ensure complete precipitation, given the highly robust nature of the reaction[1].

Phase 2: Reactive Precipitation (Forward Strike)

-

Reactor Setup: Utilize a jacketed stirred-tank reactor maintained at 80 °C[2]. Equip with a pitched-blade turbine set to 200 rpm. Causality: This ensures homogeneous mixing without inducing excessive shear forces that could fracture delicate precipitate flakes.

-

Injection: Initiate a "forward strike" by pumping the oxalic acid solution into the cerium nitrate solution at a strictly controlled feed rate of 10 mL/min[2]. Causality: Controlled dosing regulates the burst of supersaturation, favoring the continuous growth of existing nuclei rather than the generation of new fines.

Phase 3: Aging and Recovery

-

Digestion: Allow the suspension to age under continuous stirring for 20 minutes. Causality: This residence time is critical; it increases the bulk density of the sediment (up to 0.43 g/mL) and allows the median particle size to stabilize via Ostwald ripening[5].

-

Filtration & Washing: Separate the precipitate using vacuum filtration. Wash the filter cake sequentially with hot deionized water (to remove unreacted nitrates) and absolute ethanol (to displace water and prevent hard agglomeration during drying).

-

Drying: Dry the powder at 60 °C in a vacuum oven overnight.

-

Self-Validation Check: The resulting powder must be purely white. A yellowish tint indicates premature oxidation to Ce(IV) or residual impurities.

-

Fig 2: Step-by-step workflow for the reactive precipitation of cerium(III) oxalate.

Downstream Processing: Conversion to Nanocrystalline Ceria

Once the target morphotype of cerium(III) oxalate is isolated, it must be converted to cerium dioxide ( CeO2 ). The decomposition of the decahydrate structure (amorphization) begins at approximately 80 °C, with all diffraction maxima disappearing by 100 °C as the water of hydration is driven off[1].

For advanced applications, Hydrothermal Conversion is often preferred over standard thermal calcination.

-

The Oxidizing Requirement: Hydrothermal conversion of cerium oxalate to CeO2 strictly requires an oxidizing acid environment. Processing the oxalate in an aqueous nitric acid solution ( HNO3 , pH = 1) at temperatures >180 °C (optimally 220 °C for 24 hours) yields highly crystalline CeO2 powders with grain sizes between 200–500 nm[4].

-

Failure Modes: Attempting this hydrothermal conversion in non-oxidizing acids (such as HCl or HClO4 ) at pH 1 will fail to produce CeO2 , as the system lacks the oxidative potential required to drive the Ce3+→Ce4+ transition[4].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hydrothermal conversion of cerium oxalate to CeO 2 : a parade of oxalate and water coordination modes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04635D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Solvation Thermodynamics of Cerium(III) Oxalate Hydrate: A Technical Guide for Advanced Material and Drug Development

Abstract: Cerium(III) oxalate hydrate ( Ce2(C2O4)3⋅nH2O ) is a foundational coordination compound utilized extensively as a precursor for nanocrystalline cerium oxide ( CeO2 ) in catalysis, optoelectronics, and emerging biomedical applications[1]. For researchers and drug development professionals, mastering the solubility profile of this compound is non-negotiable. Its dissolution behavior dictates the kinetics of precursor conversion, the purity of synthesized nanoparticles, and its ultimate biological or environmental reactivity. This whitepaper provides an in-depth mechanistic analysis of cerium(III) oxalate solubility across various solvent systems, supported by quantitative data and field-proven experimental protocols.

Mechanistic Principles of Solvation

As a Senior Application Scientist, I often observe that failures in rare-earth precursor synthesis stem from a fundamental misunderstanding of lattice thermodynamics. Cerium(III) oxalate is not merely an ionic salt; it is a robust coordination polymer.

The Aqueous Insolubility Paradigm

In neutral aqueous environments, cerium(III) oxalate hydrate exhibits profound insolubility. The oxalate anion ( C2O42− ) acts as a strong bidentate chelating ligand, forming highly stable, multi-dimensional framework structures with the Ce3+ metal centers. The hydration energy provided by water molecules is vastly insufficient to overcome the immense lattice enthalpy of this coordination network. Consequently, the solubility product constant ( Ksp ) is exceptionally low, estimated at approximately 1×10−28 [2].

The Acidic Dissolution Mechanism

To force cerium(III) oxalate into solution, one must attack the ligand rather than the metal. The compound is soluble in hot, dilute mineral acids (such as HCl , HNO3 , and H2SO4 )[1][3]. The causality here is driven by Le Chatelier's principle and protonation kinetics. In environments with a pH < 2, the high concentration of hydronium ions ( H+ ) protonates the oxalate ligands, converting them into hydrogen oxalate ( HC2O4− ) and eventually oxalic acid ( H2C2O4 ). This protonation severs the coordinate covalent bonds between the cerium ions and the oxalate ligands, collapsing the crystalline lattice and allowing the Ce3+ ions to be fully solvated by water.

Thermodynamic pathways of cerium(III) oxalate in aqueous versus acidic environments.

Quantitative Data Presentation

The table below synthesizes the solubility behavior of cerium(III) oxalate hydrate across different solvent classifications. This data is critical for designing precipitation, washing, and conversion workflows.

| Solvent System | Qualitative Solubility | Quantitative Data / Notes | Primary Solvation Mechanism |

| Water (Neutral, 25°C) | Practically Insoluble | ∼3.11±0.16 mg/L [4] | Negligible; lattice energy strictly dominates hydration energy. |

| Hydrochloric Acid (Dilute/Hot) | Soluble | High (Concentration dependent) | Ligand protonation disrupts the coordination lattice[1][3]. |

| Nitric Acid (Dilute/Hot) | Soluble | High (Concentration dependent) | Ligand protonation; utilized in hydrothermal conversion to CeO2 [5]. |

| Sulfuric Acid (Dilute/Hot) | Soluble | High (Concentration dependent) | Ligand protonation[1][3]. |

| Ethanol / Methanol | Insoluble | <0.1 mg/L | Insufficient dielectric constant and lack of protonating ability[1][3]. |

| Diethyl Ether | Insoluble | Negligible | Non-polar; unable to disrupt ionic/coordination bonds[1][3]. |

| Alkaline Solutions (NaOH, KOH) | Insoluble | Negligible | High pH prevents oxalate protonation; may induce surface hydroxylation[1][3]. |

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for working with cerium(III) oxalate.

Protocol A: Radiometric Determination of Ultra-Low Aqueous Solubility

Standard Inductively Coupled Plasma Mass Spectrometry (ICP-MS) often struggles with the ultra-low solubility of cerium oxalate due to matrix effects and detection limits. A more authoritative approach utilizes radioactive tracing[4][6].

Objective: Accurately quantify the sub-milligram solubility of cerium(III) oxalate in neutral water. Self-Validation Mechanism: The specific count rates of the labeled compound in the saturated test solution are cross-referenced against a fully dissolved standard solution in hydrochloric acid to ensure absolute mass balance[4].

-

Isotopic Labeling: Synthesize cerium(III) oxalate by precipitating cerium(III) chloride with oxalic acid, spiking the cerium precursor with the 144Ce radioisotope.

-

Equilibration: Suspend 50 mg of the 144Ce -labeled cerium(III) oxalate in 100 mL of ultra-pure deionized water (pH 7.0) at exactly 25°C. Stir continuously for 48 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Subject the suspension to ultracentrifugation (100,000 × g for 60 minutes) to separate the solid lattice from the aqueous phase.

-

Chemisorption: Pass exactly 10 mL of the supernatant through a standardized cation exchange paper to quantitatively capture all dissolved 144Ce3+ ions[4].

-

Quantification: Analyze the cation exchange paper using X-ray fluorescence or gamma spectroscopy.

-

Validation: Compare the count rate against a standard where a known micro-mass of the labeled solid is completely dissolved in 0.1 M HCl . (Expected result: ∼3.11 mg/L )[4].

Workflow for radiometric determination of ultra-low cerium(III) oxalate solubility.

Protocol B: Acidic Dissolution for Hydrothermal Conversion to CeO2

For drug development professionals creating nano-ceria for reactive oxygen species (ROS) scavenging, controlling the dissolution of the oxalate precursor is key to controlling nanoparticle morphology[5].

-

Precursor Loading: Place 0.25 g of dried cerium(III) oxalate hydrate powder into a Teflon-lined hydrothermal autoclave[7].

-

Acidic Solvation: Add 21 mL of dilute nitric acid ( HNO3 ). Adjust the concentration such that the final pH is exactly 1.0. Causality: This specific pH provides enough H+ to initiate partial ligand protonation and controlled dissolution without immediately crashing out amorphous cerium salts[5][7].

-

Hydrothermal Treatment: Seal the autoclave and heat to 200°C – 220°C for 24 hours. The elevated temperature increases the solubility kinetics, allowing the cerium to re-precipitate as highly crystalline CeO2 [5].

-

Recovery: Cool to room temperature, collect the resulting cerium oxide via centrifugation, and wash sequentially with deionized water and ethanol to remove residual oxalic and nitric acids.

Conclusion

The solubility of cerium(III) oxalate hydrate is a binary system governed by ligand protonation. Its near-total insolubility in water and organic solvents makes it an excellent stable precursor and separation agent[1]. However, by strategically manipulating the pH using mineral acids, researchers can disrupt the Ksp equilibrium, forcing the compound into solution to facilitate advanced material synthesis and biomedical engineering.

Sources

- 1. zegmetal.com [zegmetal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrothermal conversion of cerium oxalate to CeO 2 : a parade of oxalate and water coordination modes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04635D [pubs.rsc.org]

- 6. escholarship.org [escholarship.org]

- 7. Cesium oxalate | 18365-41-8 | Benchchem [benchchem.com]

thermal decomposition mechanism of cerium(III) oxalate hydrate

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Cerium(III) Oxalate Hydrate

Foreword: From Precursor to Functional Material

In the realm of advanced materials, particularly in catalysis, solid oxide fuel cells, and nanomedicine, the properties of the final product are inextricably linked to the characteristics of its precursor and the method of its transformation. Cerium(IV) oxide (CeO₂), or ceria, is a material of immense scientific and technological interest, prized for its unique redox capabilities and oxygen storage capacity.[1] The most common and reliable route to producing high-purity, nanocrystalline ceria is through the thermal decomposition of cerium(III) oxalate hydrate (Ce₂(C₂O₄)₃·nH₂O).[2] A deep, mechanistic understanding of this decomposition process is not merely academic; it is the cornerstone of controlling the particle size, morphology, and ultimately, the functionality of the resulting ceria. This guide provides a detailed exploration of the thermal decomposition pathway of cerium(III) oxalate hydrate, grounded in established analytical techniques and field-proven insights.

The Starting Material: Unpacking Cerium(III) Oxalate Decahydrate

The precursor material is typically precipitated from an aqueous solution of a Ce(III) salt (e.g., cerium nitrate) with oxalic acid.[1][3] The resulting white precipitate is commonly identified as cerium(III) oxalate decahydrate, Ce₂(C₂O₄)₃·10H₂O.[4] However, it is crucial for the researcher to recognize the nuance in this formula. Structural studies have revealed that the water molecules exist in different states: some are directly coordinated to the cerium ions, while others are interstitial or "free" water held within the crystal lattice.[5][6] A more descriptive molecular formula is therefore Ce₂(C₂O₄)₃(H₂O)₆·4H₂O, which distinguishes between six coordinated and four lattice water molecules.[5] This distinction is fundamental as it explains why the dehydration process, our first thermal event, often occurs in overlapping steps rather than a single, sharp transition.

The Core Mechanism: A Stepwise Thermal Transformation

The conversion of cerium(III) oxalate hydrate to cerium(IV) oxide is not a monolithic event but a sequential, multi-step process. The most powerful tool for elucidating this pathway is simultaneous Thermogravimetric Analysis and Differential Thermal Analysis (TGA-DTA) or Differential Scanning Calorimetry (DSC). TGA tracks the change in mass as a function of temperature, while DTA/DSC measures the heat flow, allowing us to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events.

The decomposition in an oxidizing atmosphere, such as air, can be delineated into two primary stages.

Stage I: Dehydration - The Endothermic Loss of Water

The first stage of the decomposition is an endothermic process corresponding to the loss of the ten molecules of water of hydration.[7] This typically begins at temperatures just above ambient and is often complete by approximately 220-250°C.[7][8] As observed in TGA curves, this stage is characterized by a significant mass loss. The DTA/DSC profile shows a broad endothermic peak, confirming the energy required to break the bonds holding the water molecules within the crystal structure.[7] The broadness of this peak is a direct consequence of the different bonding environments of the water molecules (coordinated vs. lattice), which are released at slightly different temperatures.[6]

Reaction for Stage I: Ce₂(C₂O₄)₃·10H₂O(s) → Ce₂(C₂O₄)₃(s) + 10H₂O(g)

Stage II: Oxidative Decomposition - The Exothermic Formation of Ceria

Once the anhydrous cerium(III) oxalate, Ce₂(C₂O₄)₃, is formed, the second and most critical stage begins. This process, occurring in the approximate range of 300°C to 400°C, is a complex oxidative decomposition.[7] It is characterized by a sharp, intense exothermic peak in the DTA/DSC curve, signifying a highly energetic reaction.[7] During this stage, two key events happen concurrently:

-

Oxidation: The cerium centers are oxidized from the +3 to the more stable +4 oxidation state.

-

Decomposition: The oxalate anions (C₂O₄²⁻) decompose into gaseous carbon monoxide (CO) and carbon dioxide (CO₂).

The presence of atmospheric oxygen facilitates the complete oxidation to CeO₂. The overall reaction for this stage is highly exothermic and results in the formation of the final, stable cerium oxide product.

Reaction for Stage II (in Air): Ce₂(C₂O₄)₃(s) + O₂(g) → 2CeO₂(s) + 2CO(g) + 4CO₂(g)

It is noteworthy that in an inert atmosphere (e.g., Argon or Nitrogen), the decomposition can proceed differently, potentially through a cerium(III) oxide (Ce₂O₃) intermediate, which would then require a subsequent oxidation step at higher temperatures to form CeO₂.[7] However, for the synthesis of CeO₂, calcination in air is the standard, more direct protocol.

Quantitative Data Summary & Kinetic Insights

A quantitative understanding is essential for process control. The following table summarizes the expected thermal events and mass losses based on the stoichiometry of the reactions.

| Stage | Process | Temperature Range (°C) | Thermal Event (DTA/DSC) | Theoretical Mass Loss (%) | Observed Mass Loss (%)[8] |

| I | Dehydration | ~50 - 250 | Endothermic | 25.3% | ~25.6% |

| II | Oxidative Decomposition | ~300 - 400 | Exothermic | 37.9% | ~38.2% |

| Total | Overall Conversion | ~50 - 400 | 63.2% | ~63.8% |

Table 1: Summary of Thermal Decomposition Stages for Ce₂(C₂O₄)₃·10H₂O.

Kinetic Analysis

To move beyond a qualitative description, kinetic analysis of the TGA data is employed to determine the activation energy (Ea) required for each stage. This parameter is critical for modeling reaction rates and optimizing calcination schedules. Isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) models, are robust techniques for calculating Ea without assuming a specific reaction model.[1]

-

Dehydration (Stage I): The activation energy is typically found to be in the range of 40-45 kJ/mol.[1] This relatively low value is consistent with the breaking of hydrogen bonds and coordination bonds of water molecules.

-

Decomposition (Stage II): The activation energy for the oxidative decomposition is significantly higher, approximately 125-130 kJ/mol.[1] This reflects the larger energy barrier associated with rearranging the crystal lattice, breaking covalent C-C and C-O bonds in the oxalate anion, and the oxidation of the cerium ions.

Experimental Protocols: A Self-Validating Workflow

The integrity of the mechanistic analysis rests on a rigorously executed and well-designed experimental plan.

Core Protocol: Thermogravimetric & Differential Thermal Analysis (TGA-DTA)

-

Sample Preparation: Accurately weigh 5-10 mg of the cerium(III) oxalate hydrate precursor into an alumina or platinum crucible. A smaller sample mass minimizes thermal gradients and ensures uniform heating.

-

Instrument Setup: Place the sample crucible and an empty reference crucible (for DTA/DSC) into the analyzer.

-

Atmosphere Control: Purge the furnace with the desired atmosphere (e.g., dry air) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes prior to the experiment to ensure an inert and stable environment. This step is critical, as residual atmospheric components can alter the decomposition pathway.

-

Thermal Program: Heat the sample from ambient temperature to approximately 600°C. A heating rate of 10°C/min is a standard choice that provides good resolution of the thermal events. Slower rates can provide better separation of overlapping events, while faster rates may shift the decomposition temperatures higher.

-

Data Analysis: Analyze the resulting TGA (mass vs. temperature) and DTA/DSC (heat flow vs. temperature) curves. Determine the onset and peak temperatures for each event and calculate the percentage mass loss for each stage. The results should be compared against the theoretical values in Table 1 to validate the stoichiometry of the precursor.

Complementary Verification Techniques

-

X-Ray Diffraction (XRD): Perform XRD analysis on the precursor material, on samples heated to intermediate temperatures (e.g., 275°C, after Stage I), and on the final product (e.g., 600°C). This provides unequivocal identification of the crystalline phases at each step, confirming the transition from Ce₂(C₂O₄)₃·10H₂O to an amorphous anhydrous intermediate, and finally to crystalline CeO₂.[4][9]

-

Evolved Gas Analysis (EGA): Couple the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). This allows for the real-time identification of the gaseous species evolved during decomposition, providing direct evidence for the release of H₂O in Stage I and CO/CO₂ in Stage II.[10]

Visualizing the Mechanism and Workflow

Diagrams provide a clear, high-level overview of complex processes. The following have been generated using the DOT language for Graphviz.

Caption: The multi-stage thermal decomposition pathway of cerium(III) oxalate hydrate in air.

Caption: Experimental workflow for the comprehensive analysis of thermal decomposition.

Conclusion

The thermal decomposition of cerium(III) oxalate hydrate is a well-defined, two-stage process involving an initial endothermic dehydration followed by a sharp, exothermic oxidative decomposition to yield cerium(IV) oxide. Mastery of this process is predicated on understanding the distinct nature of the hydrated water molecules, the critical role of the atmosphere in facilitating the Ce(III) to Ce(IV) oxidation, and the quantitative energetics of each step. By employing a robust experimental workflow combining TGA-DTA with XRD and EGA, researchers and drug development professionals can precisely control the synthesis of ceria nanoparticles, tailoring their properties for high-performance applications. This mechanistic knowledge transforms the process from a simple "heat-and-see" approach into a controlled and predictable manufacturing science.

References

-

Assi, N., Lahoud, C., Brázda, P., Zákutná, D., Rainer, D. N., Hraníček, J., Rohlíček, J., & Tyrpekl, V. (2023). Hydrothermal conversion of cerium oxalate to CeO₂: a parade of oxalate and water coordination modes. New Journal of Chemistry. [Link]

-

Walter, O., et al. (2020). Oxidation as an Early Stage in the Multistep Thermal Decomposition of Uranium(IV) Oxalate into U₃O₈. Inorganic Chemistry, ACS Publications. [Link]

-

Anjana, P. M., & Joseph, C. (2017). Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. Devagiri Journal of Science, 2(1), 118-120. [Link]

-

Assi, N., et al. (2023). Hydrothermal conversion of cerium oxalate to CeO₂: a parade of oxalate and water coordination modes. RSC Publishing. [Link]

-

Wu, W., Wang, B., Li, C., Zuo, C., Zheng, W., & Yan, T. (2022). Thermal Decomposition Mechanism and Calcination Heredity of Cerium Oxalate and Uranium Oxalate. Journal of Nuclear and Radiochemistry, 44(4), 434-444. [Link]

-

Gabal, M. A., & Al-Thabaiti, S. A. (2012). Synthesis of CeO2 by thermal decomposition of oxalate and kinetics of thermal decomposition of precursor. ResearchGate. [Link]

-

Moosath, S. S., Abraham, J., & Swaminathan, T. V. (1963). Thermal Decomposition of Rare Earth Metal Oxalates. IV. Oxalates of Cerium and Thorium. OSTI.GOV. [Link]

-

Wancoko, D. C., et al. (2018). thermal decomposition kinetics of lanthanum oxalate hydrate product treatment from monazite. ResearchGate. [Link]

-

Assi, N., & Tyrpekl, V. (n.d.). Hydrothermal conversion of Cerium Oxalate into CeO₂.nH₂O oxide. xray.cz. [Link]

-

Gallagher, P. K., & Dworzak, J. R. (1985). Thermodynamic properties of cerium oxalate and cerium oxide. ResearchGate. [Link]

-

Ittyachen, M. A., & Raju, K. S. (1995). Studies on Ce₂(C₂O₄)₃.nH₂O crystals grown in hydro-silica gel. Indian Academy of Sciences. [Link]

-

Assi, N., et al. (2021). Thermogravimetric analysis of pure cerium oxalate decahydrate (A), gadolinium oxalate decahydrate (B), and mixed (Ce₁₋ₓGdₓ)₂(C₂O₄)₃·10H₂O with different compositions (C)... ResearchGate. [Link]

-

Gallagher, P. K., & Dworzak, J. R. (1985). Thermodynamic properties of cerium oxalate and cerium oxide. OSTI.GOV. [Link]

-

Assi, N., et al. (2023). Hydrothermal conversion of cerium oxalate to CeO₂. RSC Publishing. [Link]

-

Poston, J. A., et al. (2003). Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III). ResearchGate. [Link]

-

Tyrpekl, V., et al. (2019). Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide. Inorganic Chemistry, ACS Publications. [Link]

-

Arabaci, A., & Solak, N. (2012). Investigation of Thermal Decomposition Behavior of Cerium (III) Acetate Hydrate in Argon and Dry Air Atmosphere. DergiPark. [Link]

-

Assi, N., et al. (2023). Hydrothermal conversion of cerium oxalate to CeO₂: A parade of oxalate and water coordination modes. ResearchGate. [Link]

Sources

- 1. devagirijournals.com [devagirijournals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide [xray.cz]

- 4. researchgate.net [researchgate.net]

- 5. Hydrothermal conversion of cerium oxalate to CeO 2 : a parade of oxalate and water coordination modes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04635D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Decomposition Mechanism and Calcination Heredity of Cerium Oxalate and Uranium Oxalate [jnrc.xml-journal.net]

- 10. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Intermediate Phases in the Thermal Decomposition of Cerium(III) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal decomposition of cerium(III) oxalate is a critical process in materials science, serving as a principal route to synthesize high-purity cerium oxides (ceria, CeO₂), materials with extensive applications in catalysis, fuel cells, and pharmaceuticals. This guide provides a detailed examination of the multi-step thermal decomposition pathway of hydrated cerium(III) oxalate (Ce₂(C₂O₄)₃·nH₂O). It elucidates the sequence of intermediate phases, including anhydrous oxalate and various carbonate species, that form under different atmospheric conditions. By integrating insights from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (XRD), this document offers a comprehensive understanding of the causality behind the transitions, the influence of experimental parameters, and robust protocols for characterization.

Introduction: The Significance of Cerium Oxalate Decomposition

Cerium(III) oxalate, typically precipitated as a decahydrate (Ce₂(C₂O₄)₃·10H₂O), is a widely used precursor for the production of cerium oxide.[1] The controlled thermal decomposition, or calcination, of this oxalate is paramount as it dictates the final properties of the ceria powder, such as particle size, morphology, and surface area.[2] These properties are, in turn, crucial for the performance of ceria in its various applications. Understanding the intermediate chemical species and the phase transformations that occur during heating is essential for optimizing the synthesis of ceria with desired characteristics. This guide delves into the intricate steps of this decomposition process, providing a scientifically grounded framework for its study and control.

The Thermal Decomposition Pathway: A Step-by-Step Analysis

The thermal decomposition of cerium(III) oxalate decahydrate is not a single-step event but rather a sequence of distinct chemical transformations. The process can be broadly categorized into three major stages: dehydration, decomposition of the anhydrous oxalate to form carbonate intermediates, and finally, the oxidation of these intermediates to cerium(IV) oxide.[3][4] The exact nature and stability of the intermediate phases are highly dependent on the surrounding atmosphere (e.g., air vs. an inert atmosphere like nitrogen).[5]

The initial stage of heating cerium(III) oxalate decahydrate involves the removal of its water of hydration. This process typically occurs in one or more steps, depending on the heating rate and atmosphere, generally completing by approximately 250°C.

-

Reaction: Ce₂(C₂O₄)₃·10H₂O(s) → Ce₂(C₂O₄)₃(s) + 10H₂O(g)

Thermogravimetric analysis (TGA) shows a significant mass loss corresponding to the release of ten moles of water.[4] This dehydration is an endothermic process, as observed by a corresponding peak in DTA or DSC curves. The removal of water is a critical first step, as the anhydrous cerium(III) oxalate exhibits different decomposition behavior than its hydrated counterpart. It is important to note that for some rare earth oxalates, stable lower hydrates may form, but for cerium oxalate, the transition to the anhydrous form is often direct.[6]

Following dehydration, the anhydrous cerium(III) oxalate begins to decompose. This is the most complex stage of the process, involving the breakdown of the oxalate structure and the formation of one or more intermediate carbonate species. The exact composition of these intermediates has been a subject of investigation, with various oxycarbonates being proposed.

-

In an Inert Atmosphere (e.g., Nitrogen): In the absence of oxygen, the decomposition proceeds through the formation of cerium(III) carbonate or oxycarbonate species. A common proposed pathway involves the formation of an oxydicarbonate followed by a dioxycarbonate.[7]

-

Ce₂(C₂O₄)₃(s) → Ce₂O(C₂O₄)₂(s) + CO(g) + CO₂(g)

-

Ce₂O(C₂O₄)₂(s) → Ce₂O₂CO₃(s) + CO(g) + CO₂(g)

These reactions are characterized by further mass losses in the TGA curve and can be associated with both endothermic and exothermic events in the DTA curve, reflecting the complex bond-breaking and formation processes.

-

-

In an Oxidizing Atmosphere (e.g., Air): The presence of oxygen introduces a crucial difference: the oxidation of Ce³⁺ to Ce⁴⁺. This oxidation can occur concurrently with the decomposition of the oxalate. The decomposition pathway in air is often more direct and can be summarized as:

-

Ce₂(C₂O₄)₃(s) + O₂(g) → 2CeO₂(s) + 2CO(g) + 4CO₂(g)

However, intermediate carbonate species can still form, particularly at lower temperatures or with rapid heating rates. The overall process in air is typically marked by a strong exothermic peak in the DTA curve, corresponding to the oxidation of both the cerium ion and the evolved carbon monoxide.

-

The final stage involves the decomposition of any remaining carbonate intermediates and the complete conversion to the stable, final product, cerium(IV) oxide (CeO₂).

-

Reaction (from intermediate): Ce₂O₂CO₃(s) + ½O₂(g) → 2CeO₂(s) + CO₂(g)

This final step is generally complete by 600-800°C, resulting in a stable mass plateau in the TGA curve.[8] The resulting CeO₂ has a cubic fluorite structure. X-ray diffraction (XRD) analysis of the final product confirms the formation of crystalline ceria.

Visualization of the Decomposition Pathway

To better illustrate the sequence of events, the following diagrams depict the decomposition pathway and a typical experimental workflow for its analysis.

Caption: Generalized thermal decomposition pathway of cerium(III) oxalate.

Caption: Experimental workflow for investigating thermal decomposition.

Summary of Quantitative Data

The following table summarizes the typical temperature ranges and corresponding events observed during the thermal decomposition of cerium(III) oxalate decahydrate in air. Note that these values can shift based on factors like heating rate and sample morphology.

| Stage | Temperature Range (°C) | Process | Key Evolved Species | DTA/DSC Event |

| 1 | ~100 - 250 | Dehydration | H₂O | Endothermic |

| 2 | ~250 - 400 | Oxalate Decomposition | CO, CO₂ | Exothermic (in air) |

| 3 | ~400 - 600 | Intermediate Decomposition & Oxidation | CO₂ | Exothermic (in air) |

Detailed Experimental Protocol: TGA-DTA/MS Analysis

This protocol outlines a self-validating system for the comprehensive analysis of cerium(III) oxalate thermal decomposition.

Objective: To determine the temperature-dependent mass loss, thermal events, and evolved gas composition during the decomposition of Ce₂(C₂O₄)₃·10H₂O.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of TGA and DTA/DSC.

-

Hyphenated Mass Spectrometer (MS) for Evolved Gas Analysis (EGA).

-

High-purity nitrogen and dry air gas supplies.

Procedure:

-

Sample Preparation:

-

Precisely weigh 5-10 mg of finely ground cerium(III) oxalate decahydrate into an alumina crucible.

-

-

Instrument Setup:

-

Install the crucible in the STA.

-

Purge the furnace with the desired analysis gas (e.g., dry air or nitrogen) at a flow rate of 50 mL/min for at least 30 minutes to ensure a stable atmosphere.

-

Ensure the heated capillary line to the mass spectrometer is at a stable temperature (e.g., 200°C) to prevent condensation of evolved gases.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 900°C at a constant heating rate of 10°C/min.[9]

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TGA), differential heat flow (DTA/DSC), and temperature.

-

Concurrently, monitor the ion currents for relevant mass-to-charge ratios (m/z) with the MS. Key m/z values to monitor include: 18 (H₂O), 28 (CO), and 44 (CO₂).

-

-

Data Analysis & Validation:

-

TGA Curve: Calculate the percentage mass loss for each distinct step. Compare these experimental values to the theoretical mass losses for the proposed reactions (dehydration, decomposition).

-

DTA/DSC Curve: Correlate each mass loss step with corresponding endothermic or exothermic peaks. The dehydration should be endothermic, while decomposition and oxidation in air are typically exothermic.

-

MS Data: Align the MS ion current profiles with the TGA and DTA data. The peak evolution of H₂O (m/z=18) should coincide with the first mass loss. The evolution of CO (m/z=28) and CO₂ (m/z=44) should align with the subsequent decomposition stages.

-

Conclusion

The thermal decomposition of cerium(III) oxalate is a sequential process involving distinct intermediate phases, the nature of which is strongly influenced by the reaction atmosphere. A thorough understanding of this pathway, from the initial dehydration to the formation of anhydrous oxalate, carbonate intermediates, and the final cerium(IV) oxide, is fundamental for controlling the properties of the resulting ceria. The use of coupled techniques like TGA-DTA-MS provides a powerful, self-validating methodology to deconstruct this complex transformation, enabling researchers and industry professionals to tailor the synthesis of advanced ceria-based materials with precision.

References

-

Moosath, S. S., Abraham, John, & Swaminathan, T. V. (n.d.). Thermal Decomposition of Rare Earth Metal Oxalates. IV. Oxalates of Cerium and Thorium. OSTI.GOV. Link

-

Vimal, G., Kamal, P. M., Biju, P. R., & Ittyachen, M. A. (n.d.). TG/DTA diagram of the cerium oxalate precursor. ResearchGate. Link

-

Devagiri, S., & Deva, D. (2018). Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. Devagiri Journal of Science, 2(1), 118-120. Link

-

Assi, N., Lahoud, C., Brázda, P., Zákutná, D., Rainer, D. N., Hraníček, J., Rohlíček, J., & Tyrpekl, V. (2023). Hydrothermal conversion of cerium oxalate to CeO₂: a parade of oxalate and water coordination modes. New Journal of Chemistry. Link

-

Assi, N., Lahoud, C., Brázda, P., Zákutná, D., Rainer, D. N., Hraníček, J., Rohlíček, J., & Tyrpekl, V. (2023). Hydrothermal conversion of cerium oxalate to CeO₂: a parade of oxalate and water coordination modes. RSC Publishing. Link

-

A study of the thermal decomposition of the carbonates and oxolates of some rare earth elements by differential thermal analysis. (n.d.). Digital Repository. Link

-

Assi, N., & Tyrpekl, V. (n.d.). Hydrothermal conversion of Cerium Oxalate into CeO₂.nH₂O oxide. xray.cz. Link

-

Thermal decomposition study by DTA-TG-MS of cerium[III] acetylacetonate used as ceria thin film precursor. (2008). Journal of Optoelectronics and Advanced Materials. Link

-

Thermal decomposition of mixed Ce and Gd oxalates and thermal properties of mixed Ce and Gd oxides. (n.d.). ResearchGate. Link

-

Application Note: Sodium Oxalate Precipitation for High-Purity Rare Earth Element Recovery. (n.d.). Benchchem. Link

-

Assi, N., et al. (2023). Hydrothermal conversion of cerium oxalate to CeO₂. RSC Publishing. Link

-

Oxidation as an Early Stage in the Multistep Thermal Decomposition of Uranium(IV) Oxalate into U₃O₈. (n.d.). ResearchGate. Link

-

A Hybrid Experimental and Theoretical Approach to Optimize Recovery of Rare Earth Elements from Acid Mine Drainage Precipitates by Oxalic Acid Precipitation. (2022). MDPI. Link

-

The thermal analysis of strontium oxalate. (n.d.). ResearchGate. Link

-

Gallagher, P. K., & Kurkjian, C. R. (n.d.). A Study of the Thermal Decomposition of Some Complex Oxalates of Iron(III) Using the Mössbauer Effect. ACS Publications. Link

-

Influence of the atmosphere on the thermal decomposition kinetics of the CaCO₃ content of the PFBC coal flying ash. (2023). mvm kit. Link

-

Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. (n.d.). ResearchGate. Link

-

Oxidation as an Early Stage in the Multistep Thermal Decomposition of Uranium(IV) Oxalate into U₃O₈. (2020). ACS Publications. Link

Sources

- 1. Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide [xray.cz]

- 2. Thermal Decomposition Mechanism and Calcination Heredity of Cerium Oxalate and Uranium Oxalate [jnrc.xml-journal.net]

- 3. researchgate.net [researchgate.net]

- 4. devagirijournals.com [devagirijournals.com]

- 5. KIT - Institute of Mechanical Process Engineering and Mechanics - Research (GPS) - Publications - Influence of the atmosphere on the thermal decomposition kinetics of the CaCO3 content of the PFBC coal flying ash [mvm.kit.edu]

- 6. Thermal Decomposition of Rare Earth Metal Oxalates. IV. Oxalates of Cerium and Thorium (Journal Article) | OSTI.GOV [osti.gov]

- 7. d.lib.msu.edu [d.lib.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. joam.inoe.ro [joam.inoe.ro]

Kinetic Analysis of Cerium(III) Oxalate Hydrate Dehydration: A Comprehensive Guide to Solid-State Reaction Mechanisms

Executive Summary & Biomedical Relevance

Cerium(III) oxalate decahydrate ( Ce2(C2O4)3⋅10H2O ) is a fundamental precursor in the synthesis of cerium(IV) oxide ( CeO2 ) nanoparticles. In recent years, CeO2 nanoparticles have gained immense traction in drug development and biomedicine as "nanozymes"—synthetic enzymes capable of scavenging reactive oxygen species (ROS) due to their dynamic Ce3+/Ce4+ redox cycling. The catalytic efficacy and morphological purity of the final CeO2 product are strictly dictated by the thermal decomposition pathway of the oxalate precursor.

The initial, and arguably most critical, phase of this thermal pathway is dehydration . Understanding the solid-state kinetics of this dehydration process allows researchers to precisely engineer the porosity, surface area, and defect density of the resulting ceria. This whitepaper provides an in-depth technical framework for analyzing the dehydration kinetics of cerium(III) oxalate hydrate, emphasizing self-validating experimental protocols and mechanistic causality.

Mechanistic Pathway of Dehydration

The dehydration of Ce2(C2O4)3⋅10H2O is not a singular event but a complex, multi-step solid-state reaction. The process typically spans from 100 °C to 250 °C and involves the sequential cleavage of coordinate bonds between water molecules and the central Ce3+ ions.

-

Stage I (Physisorbed Water Loss): The initial mass loss corresponds to loosely bound, interstitial water molecules. This step is largely governed by phase-boundary controlled mechanisms, as water easily escapes from the crystal surface.

-

Stage II (Chemisorbed Water Loss): As the outer layers dehydrate, they form a dense anhydrous crust. The remaining structurally integrated water must diffuse through this newly formed barrier, shifting the kinetic mechanism from surface nucleation to three-dimensional diffusion or Avrami-Erofeev phase transformations.

Following complete dehydration, the anhydrous cerium(III) oxalate undergoes oxidative thermal decomposition at temperatures exceeding 250 °C to yield CeO2 1[1].

Thermal dehydration and decomposition pathway of cerium(III) oxalate.

Theoretical Framework: Overcoming Kinetic Ambiguity

The fundamental rate equation for solid-state kinetics is expressed as:

dtdα=Aexp(−RTEa)f(α)Where α is the fractional conversion, A is the pre-exponential factor, Ea is the apparent activation energy, R is the universal gas constant, and f(α) represents the reaction model.

Historically, single-heating-rate methods (such as the Coats-Redfern method) were used to extract these parameters 1[1]. However, these methods suffer from the kinetic compensation effect , where multiple pairs of (Ea,A) can mathematically fit the same data, leading to erroneous mechanistic conclusions.

To ensure scientific integrity, modern kinetic analysis requires isoconversional methods (e.g., Kissinger-Akahira-Sunose [KAS] and Flynn-Wall-Ozawa [FWO]). These methods calculate Ea at specific conversion fractions ( α ) across multiple heating rates without assuming a prior reaction model, thereby isolating the true activation energy dynamics2[2].

Self-Validating Experimental Protocol: High-Fidelity TGA

To extract reliable kinetic data, the experimental setup must function as a self-validating system. The following Thermogravimetric Analysis (TGA) protocol is designed to eliminate common artifacts such as thermal lag and localized thermodynamic equilibria.

Step-by-Step Methodology

-

Instrument Calibration & Baseline Correction:

-

Action: Calibrate the TGA temperature using Curie point magnetic standards (e.g., Alumel, Nickel). Run an empty alumina crucible under identical heating profiles to generate a baseline.

-

Causality: Subtracting the baseline eliminates buoyancy effects caused by the decreasing density of the purge gas at higher temperatures, ensuring that the recorded mass loss is strictly chemical.

-

-

Sample Preparation & Mass Optimization:

-

Action: Sieve the Ce2(C2O4)3⋅10H2O powder to a uniform particle size (e.g., 50–75 µm). Load a strictly controlled micro-mass of 2.0 to 5.0 mg into the crucible, spreading it uniformly to a thickness of <1 mm.

-